N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide
CAS No.: 339097-85-7
Cat. No.: VC7447726
Molecular Formula: C14H11ClFNOS
Molecular Weight: 295.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 339097-85-7 |
|---|---|
| Molecular Formula | C14H11ClFNOS |
| Molecular Weight | 295.76 |
| IUPAC Name | N-(2-chlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide |
| Standard InChI | InChI=1S/C14H11ClFNOS/c15-12-3-1-2-4-13(12)17-14(18)9-19-11-7-5-10(16)6-8-11/h1-8H,9H2,(H,17,18) |
| Standard InChI Key | SFBZIEVIHKMVKP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)NC(=O)CSC2=CC=C(C=C2)F)Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Structure
The systematic IUPAC name for this compound is N-(2-chlorophenyl)-2-(4-fluorophenyl)sulfanylacetamide, reflecting its substitution pattern: a chlorine atom at the ortho position of the phenyl ring bonded to the amide nitrogen, and a 4-fluorophenylsulfanyl group attached to the acetyl moiety . The molecular structure (Fig. 1) features three distinct functional regions:
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Chlorinated aromatic ring: Provides electrophilic character and influences hydrophobic interactions.
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Acetamide linkage: Enhances hydrogen-bonding capacity with biological targets.
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Fluorinated sulfanyl group: Contributes to electronic effects and potential thiol-mediated reactivity.
The planar conformation of the aromatic systems and the flexible thioether (-S-) bridge allow for dynamic interactions in both crystalline and solution states.
Molecular Formula and Weight
Empirical analysis confirms the molecular formula C₁₄H₁₁ClFNOS, corresponding to a monoisotopic mass of 295.8 g/mol . Elemental composition comprises:
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Carbon: 56.86%
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Hydrogen: 3.75%
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Chlorine: 11.99%
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Fluorine: 6.42%
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Nitrogen: 4.74%
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Oxygen: 5.41%
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Sulfur: 10.84%
This composition aligns with mass spectrometry data reported in PubChem records .
Spectroscopic and Computational Identifiers
InChI Key: SFBZIEVIHKMVKP-UHFFFAOYSA-N
SMILES: ClC1=CC=CC=C1NC(=O)CSC2=CC=C(C=C2)F
CAS Registry: 339097-85-7
Density functional theory (DFT) calculations predict a dipole moment of 4.2 D, driven by the electronegativity contrast between chlorine (3.0), fluorine (4.0), and the electron-rich sulfanyl group.
Table 1: Key Computational Descriptors
Synthesis and Industrial Production
Laboratory Synthesis Methods
The compound is typically synthesized via a two-step protocol:
Step 1: Formation of 4-Fluorophenylsulfanylacetic Acid
4-Fluorothiophenol reacts with chloroacetic acid in alkaline medium (pH 9–10) to form the sulfanylacetic acid intermediate. The reaction proceeds via nucleophilic displacement of chloride, with yields optimized to 78% at 60°C.
Step 2: Amide Coupling
The acid intermediate is activated using thionyl chloride (SOCl₂) to form the corresponding acyl chloride, which subsequently reacts with 2-chloroaniline in dichloromethane. Triethylamine (Et₃N) is employed as a proton scavenger, achieving 85% conversion efficiency.
Reaction Scheme:
Purification involves sequential solvent extraction (ethyl acetate/water) and silica gel chromatography, with final purity >95% confirmed by HPLC.
Industrial Manufacturing Processes
Scalable production employs continuous flow reactors to enhance heat transfer and mixing efficiency. Key parameters:
Table 2: Industrial Synthesis Optimization
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch Flask | Microreactor Array |
| Temperature | 60°C | 70°C |
| Pressure | Atmospheric | 2 bar |
| Throughput | 50 g/day | 20 kg/day |
| Solvent | Dichloromethane | Toluene |
Process intensification reduces reaction time from 12 hours (batch) to 45 minutes (continuous), with a space-time yield improvement of 8.3×.
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents:
Table 3: Solubility Profile
| Solvent | Solubility (mg/mL) | Temperature (°C) |
|---|---|---|
| Water | 0.12 | 25 |
| Dimethyl Sulfoxide | 45.2 | 25 |
| Ethanol | 8.7 | 25 |
| Acetone | 29.4 | 25 |
Stability studies indicate decomposition <2% over 6 months at -20°C under nitrogen atmosphere. Photodegradation becomes significant (>15% loss) upon UV exposure (254 nm, 48 hours).
Reactivity and Functional Group Analysis
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Sulfanyl Group: Undergoes oxidation to sulfoxide (with H₂O₂) and sulfone (with KMnO₄).
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Amide Bond: Resistant to hydrolysis at neutral pH but cleaves under strongly acidic (HCl, reflux) or basic (NaOH, 80°C) conditions.
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Aromatic Chlorine: Participates in Ullmann-type coupling reactions with copper catalysts.
Table 4: Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Amide C=O | 1655 | Strong |
| N-H Stretch | 3280 | Medium |
| C-F Stretch | 1220 | Strong |
| C-Cl Stretch | 750 | Medium |
Future Research Directions
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Pharmacokinetic Profiling: Assess oral bioavailability and blood-brain barrier penetration.
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Structure-Activity Optimization: Explore sulfone/sulfoxide derivatives for enhanced potency.
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Green Chemistry Approaches: Develop catalyst-free synthesis using microwave irradiation.
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